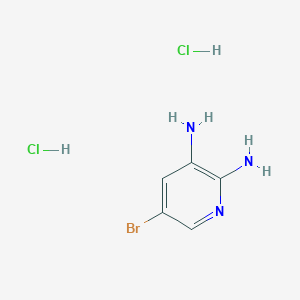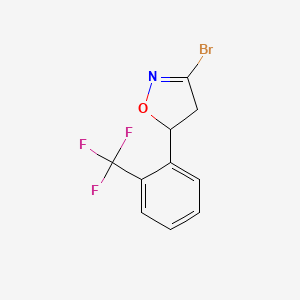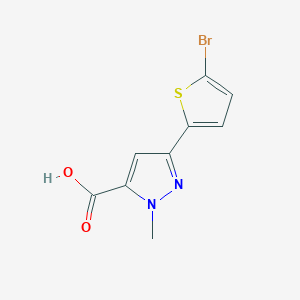
5-(5-溴噻吩-2-基)-2-甲基吡唑-3-羧酸
描述
The compound “5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid” seems to be a complex organic molecule that contains a pyrazole ring, a carboxylic acid group, and a bromothiophene group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a chalcone derivative was synthesized by Claisen-Schmidt condensation reaction . Another compound with a 5-bromothiophen-2-yl fragment was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds have been involved in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学研究应用
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromothiophen-2-yl)boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromo-2-thienyl)acetic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
This compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
The general procedure for a Suzuki–Miyaura coupling involves the reaction of an organoboron compound, such as (5-bromo-2-thienyl)acetic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
The outcomes of this reaction are dependent on the specific substrates used, but in general, it allows for the formation of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties . The yields are typically good in most cases .
属性
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFVSWQLFXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
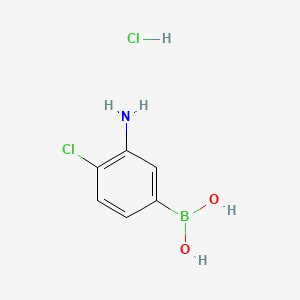
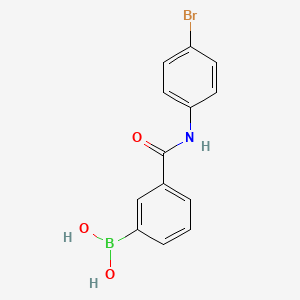
amine hydrochloride](/img/structure/B1519672.png)
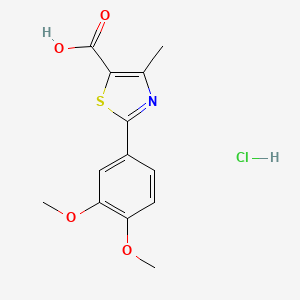
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)
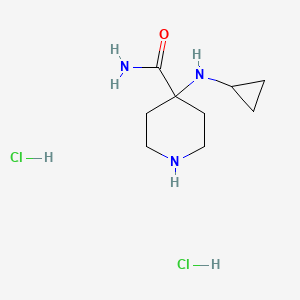
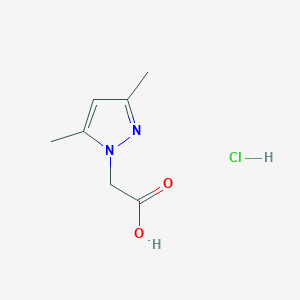
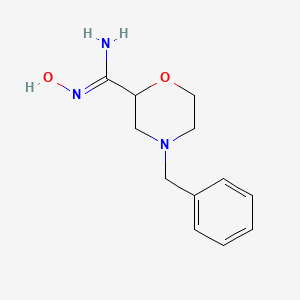
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)
